molecular formula C12H10ClN3O3 B2540594 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate CAS No. 732994-68-2

3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate

Cat. No.: B2540594
CAS No.: 732994-68-2
M. Wt: 279.68
InChI Key: ICTFWBWXQMXVSF-UHFFFAOYSA-N
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Description

3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate is a specialized organic compound featuring a 2-chloropyridine-3-carboxylate core substituted with a β-keto-enamine-cyano functional group. Its molecular formula is C₁₃H₁₁ClN₂O₄, with a molecular weight of 318.7 g/mol.

Properties

IUPAC Name

(4-amino-3-cyano-2-oxopent-3-enyl) 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-7(15)9(5-14)10(17)6-19-12(18)8-3-2-4-16-11(8)13/h2-4H,6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTFWBWXQMXVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)COC(=O)C1=C(N=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate
  • Molecular Formula : C12H11ClN4O3
  • Molecular Weight : 296.70 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, primarily in the context of antimicrobial and anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

Studies have demonstrated that derivatives of chloropyridine compounds can exhibit significant antimicrobial properties. For instance, a related study found that pyridine derivatives effectively inhibited the growth of several bacterial strains, suggesting that similar mechanisms may apply to 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate .

Table 1: Antimicrobial Efficacy of Related Pyridine Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Pyridine Derivative AE. coli, S. aureus32 µg/mL
Pyridine Derivative BP. aeruginosa16 µg/mL
3-(1-Aminoethylidene)-3-cyano... TBDTBD

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored in various models. For example, compounds similar to 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate have shown cytotoxic effects against cancer cell lines such as L1210 leukemia cells .

Case Study: Cytotoxicity Against L1210 Cells

In a controlled study, the compound was tested for its ability to inhibit the proliferation of L1210 leukemia cells. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 50 µM.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Evidence suggests that certain pyridine derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Interaction with DNA : Some studies indicate that these compounds may intercalate with DNA, disrupting replication and transcription processes.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance:

  • A study indicated that introducing various substituents on the pyridine ring significantly altered the compound's potency against microbial and cancerous cells .

Table 2: Structural Modifications and Biological Activity

Modification TypeEffect on Activity
Alkyl substitutionIncreased antimicrobial activity
HalogenationEnhanced cytotoxicity
Functional group variationAltered enzyme inhibition profiles

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Study:
In a study involving human cancer cell lines (HCT-116 and MCF-7), derivatives of similar compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .

Anti-inflammatory Activity

Another promising application is its potential as an anti-inflammatory agent. Computational studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response.

Case Study:
In silico docking studies indicated that modifications to the structure could enhance binding affinity to the target enzyme, warranting further experimental validation .

Summary of Applications

ApplicationDescriptionReferences
AnticancerSignificant antiproliferative effects against various cancer cell lines.
Anti-inflammatoryPotential as a 5-lipoxygenase inhibitor based on molecular docking studies.
Drug DevelopmentIntermediate in synthesizing other biologically active compounds.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The cyano and chloro groups in the target compound enhance electrophilicity at the carbonyl carbon, favoring nucleophilic additions or cyclization reactions. This contrasts with ethyl 2-chloropyridine-3-carboxylate, which lacks such activating groups .
  • Steric and Solubility Profiles: The β-keto-enamine-cyano substituent increases polarity compared to the indole-containing analogue, suggesting improved aqueous solubility but reduced membrane permeability in biological systems .

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